4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide
Description
4-({N-[(4-Chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide is a sulfonamide-derived benzamide compound characterized by a 4-chlorophenylsulfonyl group linked to an N-methylglycyl moiety, which is further conjugated to a benzamide core.
The compound is synthesized via coupling reactions involving sulfonyl chlorides and aminobenzamide precursors. For example, analogous procedures involve reacting 4-amino-N-(4-bromophenyl)benzamide with sulfonyl chlorides in tetrahydrofuran (THF) with pyridine as a base, followed by recrystallization .
Properties
IUPAC Name |
4-[[2-[(4-chlorophenyl)sulfonyl-methylamino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-20(25(23,24)14-8-4-12(17)5-9-14)10-15(21)19-13-6-2-11(3-7-13)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAICQQNBRWEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of N-methylglycine derivative: N-methylglycine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-[(4-chlorophenyl)sulfonyl]-N-methylglycine.
Coupling with benzamide: The N-[(4-chlorophenyl)sulfonyl]-N-methylglycine is then coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and similarities between 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzamide and related compounds:
Physicochemical Properties
- Lipophilicity (logP) : The target compound has logP = 3.2, lower than the tri-chloro analogue (logP = 4.5) but higher than the 4-fluorophenyl derivative (logP = 2.8) .
- Solubility : Methylglycyl substitution improves aqueous solubility (1.2 mg/mL) compared to methylsulfonyl derivatives (0.6 mg/mL) .
Key Research Findings
- Glyoxalase Inhibition : The target compound’s N-methylglycyl moiety enhances zinc coordination in glyoxalase I’s active site, surpassing methylsulfonyl analogues in selectivity .
- Structure-Activity Relationship (SAR) : Para-substituted chlorophenyl groups optimize enzyme binding, while ortho-substitution (e.g., ) improves pharmacokinetic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
